molecular formula C20H32O3S B1194005 2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoic acid CAS No. 53602-61-2

2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoic acid

Cat. No.: B1194005
CAS No.: 53602-61-2
M. Wt: 352.5 g/mol
InChI Key: CQGSORMFKDTILR-UHFFFAOYSA-N
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Description

2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoic acid is an organic compound that features a phenolic group substituted with tert-butyl groups and a thioether linkage to a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoic acid typically involves the following steps:

    Formation of the Phenolic Intermediate: The starting material, 4-hydroxy-3,5-di-tert-butylphenol, is synthesized through the alkylation of phenol with isobutylene in the presence of an acid catalyst.

    Thioether Formation: The phenolic intermediate is then reacted with hexanethiol under basic conditions to form the thioether linkage.

    Carboxylation: The final step involves the carboxylation of the thioether intermediate to introduce the hexanoic acid moiety. This can be achieved through a Grignard reaction followed by oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The thioether linkage can be reduced to form thiols.

    Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like acyl chlorides or sulfonyl chlorides.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Thiols and reduced sulfur-containing compounds.

    Substitution: Various substituted phenolic derivatives.

Scientific Research Applications

2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoic acid has several applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.

    Biology: Investigated for its potential as an enzyme inhibitor due to its phenolic structure.

    Medicine: Explored for its anti-inflammatory and antioxidant properties.

    Industry: Utilized as a stabilizer in lubricants and cutting fluids.

Mechanism of Action

The mechanism of action of 2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoic acid involves its ability to donate hydrogen atoms from the phenolic hydroxyl group, thereby neutralizing free radicals. This antioxidant activity is enhanced by the presence of tert-butyl groups, which provide steric hindrance and stabilize the phenoxyl radical formed. The thioether linkage also contributes to its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Similar antioxidant properties but lacks the thioether linkage.

    3,5-Di-tert-butyl-4-hydroxybenzoic acid: Another antioxidant with a simpler structure.

Uniqueness

2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoic acid is unique due to its combination of a phenolic antioxidant moiety with a thioether linkage and a hexanoic acid chain. This structure provides enhanced antioxidant properties and potential for diverse applications in various fields.

Properties

CAS No.

53602-61-2

Molecular Formula

C20H32O3S

Molecular Weight

352.5 g/mol

IUPAC Name

2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoic acid

InChI

InChI=1S/C20H32O3S/c1-8-9-10-16(18(22)23)24-13-11-14(19(2,3)4)17(21)15(12-13)20(5,6)7/h11-12,16,21H,8-10H2,1-7H3,(H,22,23)

InChI Key

CQGSORMFKDTILR-UHFFFAOYSA-N

SMILES

CCCCC(C(=O)O)SC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Canonical SMILES

CCCCC(C(=O)O)SC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Synonyms

2-((3,5-di-t-butyl-4-hydroxyphenyl)thio)hexanoic acid
DH 990
DH 990, (+)-isomer
DH 990, (+-)-isomer
DH 990, (-)-isomer
DH 990, monosodium salt
DH-990
MDL 29350
MDL-29350

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A base solution (22 grams of NaOH in 41 milliliters (ml) of water) was added to a solution of 2,6-di-t-butyl-4-mercaptophenol (64.3 grams; 0.27 mole) in 540 ml. of absolute ethanol with stirring while cooling the reaction mixture under nitrogen. Following the base addition, a solution of 2-bromohexanoic acid (52.8 grams; 0.27 mole) in 27 ml. of ethanol was added and the resulting reaction mixture was stirred at room temperature for about 6 hours and left standing overnight. The reaction mixture was then diluted with about 400 ml. of water and acidified with cold 6N HCl. The yellow brown precipitate resulting from the acidification was obtained by filtration, washed with water and recrystallized from a methylene chloride-hexane mixture. As a result of these operations, the desired 2-((3,5-di-tert-butyl-4-hydroxyphenyl)thio)hexanoic acid compound was obtained as a white crystalline solid having a melting point of 140°-142° C. Analysis calculated for C20H32O3S: C, 68.15; H, 9.14; S, 9.10. Found: C, 68.14; H, 9.34; S, 8.86.
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Synthesis routes and methods II

Procedure details

The ethyl 2-((3,5-di-tert-butyl-4-hydroxyphenyl)thio)hexanoate product (75 grams; 0.195 mole) obtained in Example 2 was dispersed in 300 ml. of 95% ethanol and 500 ml. of 5N potassium hydroxide added thereto. The resulting reaction mixture was heated on a steam bath at the boiling point under gentle reflux for about 90 minutes with occasional stirring. Following the heating period, the reaction mixture was poured into 2000 ml. of 5% HCl with vigorous stirring. The white precipitate formed upon acidification was obtained by filtration and washed with water. Recrystallization (twice) of the precipitate from a methylene chloride-hexane mixture gave the desired 2-((3,5-di-tert-butyl-4-hydroxyphenyl)thio)hexanoic acid compound having a melting point of 140°-142° C.
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Synthesis routes and methods III

Procedure details

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